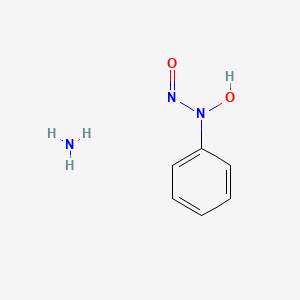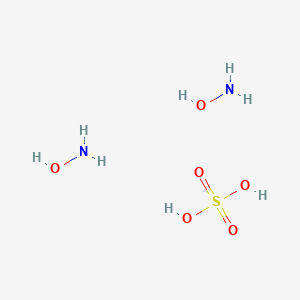
Thiocyanic acid, cobalt(2+) salt
Vue d'ensemble
Description
Thiocyanic acid, cobalt(2+) salt, also known as cobalt(II) thiocyanate, is an inorganic coordination compound with the chemical formula Co(SCN)₂. It is also referred to as cobaltous thiocyanate or isothiocyanic acid cobalt(II) salt. This compound is known for its solubility in water and organic solvents, making it a versatile reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II) thiocyanate can be synthesized through the reaction of cobalt(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution:
CoCl2+2KSCN→Co(SCN)2+2KCl
Industrial Production Methods
In industrial settings, cobalt(II) thiocyanate is produced by reacting cobalt(II) sulfate with ammonium thiocyanate. The reaction is conducted in an aqueous medium, and the product is isolated by filtration and drying:
CoSO4+2NH4SCN→Co(SCN)2+(NH4)2SO4
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) thiocyanate.
Reduction: It can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: It can participate in ligand exchange reactions with other thiocyanate compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Ligand exchange reactions often involve other thiocyanate salts under mild conditions.
Major Products Formed
Oxidation: Cobalt(III) thiocyanate.
Reduction: Cobalt metal.
Substitution: Various cobalt-thiocyanate complexes.
Applications De Recherche Scientifique
Cobalt(II) thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing single-chain magnetic coordination complexes.
Biology: It is employed in colorimetric assays for detecting organic bases in pharmaceutical preparations.
Medicine: It is used in the development of diagnostic tools for detecting cocaine in forensic science.
Industry: It serves as a reagent in the production of cobalt-containing materials and complexes.
Mécanisme D'action
The mechanism by which cobalt(II) thiocyanate exerts its effects involves its ability to form coordination complexes with various ligands. The cobalt ion in the compound can coordinate with multiple thiocyanate ions, leading to the formation of stable complexes. These complexes can interact with molecular targets, such as organic bases, through coordination bonds, resulting in colorimetric changes that are useful in analytical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
- Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
Uniqueness
Cobalt(II) thiocyanate is unique due to its ability to form highly stable coordination complexes with thiocyanate ions. This property makes it particularly useful in colorimetric assays and the synthesis of magnetic coordination complexes, distinguishing it from other cobalt(II) salts .
Propriétés
IUPAC Name |
cobalt;thiocyanic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Co/c2-1-3;/h3H; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKIPMMIMKHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)S.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-60-5 | |
| Record name | Cobalt(II) thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B7799277.png)












![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-](/img/structure/B7799386.png)
